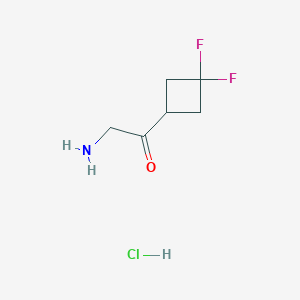![molecular formula C7H7BrClF3N2 B6163414 [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2061980-63-8](/img/new.no-structure.jpg)
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7BrClF3N2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Starting Materials: 2-bromo-3-(trifluoromethyl)aniline, hydrazine hydrate, hydrochloric acid.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: Crystallization from the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Molecular Targets: Enzymes, receptors.
Pathways Involved: Signal transduction, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine: Lacks the hydrochloride group.
[2-chloro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride: Chlorine instead of bromine.
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: Different position of the trifluoromethyl group.
Uniqueness
The presence of both bromine and trifluoromethyl groups in [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride imparts unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it distinct from other similar compounds.
Properties
CAS No. |
2061980-63-8 |
|---|---|
Molecular Formula |
C7H7BrClF3N2 |
Molecular Weight |
291.49 g/mol |
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-4(7(9,10)11)2-1-3-5(6)13-12;/h1-3,13H,12H2;1H |
InChI Key |
WFJJDWGSRYAWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)Br)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



